2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid
Description
2-{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid (CAS: 148058-40-6; molecular formula: C₁₀H₇F₃N₂O₂) is a phenylacetic acid derivative featuring a 3-(trifluoromethyl)-3H-diazirin-3-yl substituent on the para position of the phenyl ring . The diazirine group confers unique photoreactivity, enabling carbene generation upon UV irradiation (~350 nm), which facilitates covalent crosslinking with biomolecules in photoaffinity labeling studies . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in chemical biology and drug discovery . Its predicted physicochemical properties include a boiling point of 323.3±52.0 °C, density of 1.52±0.1 g/cm³, and pKa of 4.27±0.10, reflecting moderate acidity and stability under physiological conditions .
Properties
CAS No. |
148058-40-6 |
|---|---|
Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-6(2-4-7)5-8(16)17/h1-4H,5H2,(H,16,17) |
InChI Key |
ILMVLFNNVDOUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2(N=N2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Tosyl Oxime Formation
Aryl trifluoromethyl ketones, such as 4-bromophenyl trifluoromethyl ketone, react with hydroxylamine hydrochloride in the presence of sodium acetate to form the corresponding oxime. Tosylation of this oxime with p-toluenesulfonyl chloride yields the tosyl oxime derivative. For example, in the synthesis of analogous diazirines, a suspension of hydroxylamine hydrochloride (7.04 g, 101 mmol) and sodium acetate trihydrate (23.6 g, 173 mmol) in ethanol (128 mL) was stirred to generate the oxime, which was subsequently tosylated with p-toluenesulfonic anhydride under basic conditions.
Diaziridine Cyclization and Oxidation
Treatment of the tosyl oxime with liquid ammonia induces cyclization to form diaziridine. Oxidation of this intermediate with silver(I) oxide (Ag₂O) in anhydrous diethyl ether converts the diaziridine to the diazirine. For instance, reacting 4-bromophenyl trifluoromethyl ketone-derived tosyl oxime with Ag₂O (0.45 g, 1.94 mmol) in diethyl ether (4.0 mL) followed by tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the diazirine ring.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced via nucleophilic substitution or coupling reactions at the para-position of the diazirinylphenyl intermediate. Two primary routes dominate:
Synthesis of (4-Diazirinylphenyl)methyl Bromide
The alcohol precursor, (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, is converted to its corresponding bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This method, analogous to the Apple reaction, involves cooling the alcohol in dichloromethane (5 mL) to 0°C, followed by slow addition of CBr₄ (619 mg, 1.90 mmol) and PPh₃. The resultant bromide is purified via reversed-phase chromatography to minimize decomposition.
Nucleophilic Substitution with Cyanide
The bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) to yield (4-diazirinylphenyl)acetonitrile. For example, treatment of the bromide (15 mg, 54.5 µmol) with KCN (10 equiv) and zinc acetate (5.4 mg, 25 µmol) at room temperature facilitates the substitution.
Hydrolysis to Acetic Acid
The nitrile intermediate is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux. Alternatively, basic hydrolysis with sodium hydroxide (NaOH) followed by acidification achieves the same conversion.
Direct Oxidation of Benzyl Alcohol Precursor
In an alternative route, (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is oxidized to the acetic acid derivative. While traditional oxidizing agents like potassium permanganate (KMnO₄) risk degrading the diazirine ring, milder conditions using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) selectively oxidize the primary alcohol to the carboxylic acid. This method preserves the diazirine functionality while achieving high yields.
Convergent Synthesis via Esterification and Deprotection
A convergent approach couples pre-formed diazirine and acetic acid precursors:
Synthesis of Diazirine-Containing Benzyl Alcohol
As detailed in search result, (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is synthesized via Ag₂O-mediated cyclization of a trifluoromethyl ketone oxime. The alcohol is protected as a tert-butyldiphenylsilyl (TBDPS) ether to prevent undesired reactions during subsequent steps.
Esterification with Protected Acetic Acid
The benzyl alcohol is esterified with a protected acetic acid derivative, such as benzyl bromoacetate, using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This yields a benzyl ester intermediate, which is hydrogenated over palladium on carbon (Pd/C) to remove the protecting group, revealing the free carboxylic acid.
Challenges and Optimization
Stability of Diazirine During Oxidation
The diazirine ring’s sensitivity to strong acids and oxidants necessitates careful selection of reaction conditions. For instance, hydrolysis of the nitrile intermediate is best performed under mildly acidic conditions (e.g., dilute H₂SO₄ at 60°C) to avoid ring-opening side reactions.
Purification Strategies
Reversed-phase chromatography and neutral alumina columns are employed to purify intermediates, as silica gel may degrade allylic bromides or diazirine-containing compounds.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromide-Cyanide Substitution | Apple reaction, KCN substitution, hydrolysis | 60–75 | High modularity; avoids harsh oxidants | Requires multiple protection steps |
| Direct Oxidation | TEMPO/NaClO oxidation | 50–65 | Fewer steps; avoids nitrile intermediates | Risk of diazirine degradation |
| Convergent Esterification | Ester coupling, hydrogenation | 40–55 | Compatible with sensitive substrates | Low yields due to ester hydrolysis |
Chemical Reactions Analysis
Photochemical Activation of Diazirine Group
The diazirine moiety undergoes UV-induced homolytic cleavage (λ = 350–365 nm), generating a reactive carbene intermediate (singlet state) that rapidly forms covalent bonds with proximal nucleophiles . Key reaction pathways include:
This photoreactivity enables covalent labeling of biomolecules, such as proteins, with spatial resolution < 3 Å .
Carboxylic Acid Functionalization
The acetic acid group participates in standard carboxylate chemistry:
Esterification
Reacts with alcohols (R–OH) under acidic catalysis (H₂SO₄, 60°C) to form stable esters (yield: 78–90%) . For example:
Amide Coupling
Forms amides with primary amines (R–NH₂) via EDC/NHS activation (yield: 65–80%) :
Stability Under Ambient Conditions
The trifluoromethyl group enhances diazirine stability against hydrolysis and thermal decomposition (>100°C) . Comparative studies show:
| Property | Conventional Diazirine | CF₃-Diazirine Derivative |
|---|---|---|
| Half-life (25°C, light) | 2.1 hr | 48 hr |
| Thermal Decomposition Temp | 80°C | 135°C |
Reaction with Biological Nucleophiles
In biochemical contexts, the carbene intermediate reacts with:
-
Protein side chains : Cysteine (–SH), lysine (–NH₂), and tyrosine (–OH) residues.
-
DNA/RNA : Preferential binding to guanine N7 positions (confirmed via LC-MS/MS) .
Competitive Reactivity in Complex Mixtures
In cellular lysates, labeling specificity is maintained due to the carbene’s short lifetime (<1 ms). A study using HEK293 cell extracts demonstrated:
-
92% target protein selectivity when pre-conjugated to a ligand .
-
<5% non-specific binding to albumins.
Degradation Pathways
Prolonged UV exposure (>30 min) or strong bases (pH >12) induce decomposition:
-
Primary products : CO₂, trifluoroacetamide, and benzene derivatives .
-
Quantum yield of decomposition : Φ = 0.33 ± 0.02 (measured at 350 nm) .
This compound’s dual reactivity (photochemical + carboxylate) makes it indispensable for precision labeling in chemical biology and materials science. Experimental protocols emphasize using fresh solutions and anaerobic conditions to maximize carbene yields .
Scientific Research Applications
Photoaffinity Labeling
Mechanism of Action:
- The diazirine group in 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid can undergo photochemical activation when exposed to UV light, leading to the formation of a reactive carbene intermediate.
- This carbene can covalently bond to nearby nucleophilic sites on proteins, facilitating the mapping of protein-ligand interactions with high spatial resolution.
Applications:
- Protein Interaction Studies: Researchers use this compound to selectively label proteins in living cells, allowing for the investigation of interaction networks and cellular processes.
- Enzyme-Substrate Relationships: The compound aids in elucidating how enzymes interact with their substrates, contributing to the understanding of metabolic pathways.
Biochemical Research
The unique trifluoromethyl group present in the compound may also impart distinctive pharmacological properties, making it a subject of interest in drug discovery and development.
Key Research Areas:
- Targeted Drug Development: By studying how this compound interacts with specific proteins, researchers can identify potential drug targets and develop more effective therapeutic agents.
- Biomolecular Imaging: The ability to label biomolecules selectively enables advanced imaging techniques that can visualize biological processes in real-time.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Starting Materials: Common precursors include phenolic compounds and trifluoromethylated diazirines.
- Reaction Conditions: Specific temperatures and solvents are critical for optimizing yield and purity.
- Characterization Techniques: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Protein Mapping: A study demonstrated its use in mapping protein-protein interactions within live cells, providing insights into cellular signaling pathways.
- Drug Target Identification: Research utilizing this compound has led to the identification of novel drug targets in cancer therapy, showcasing its potential in therapeutic development.
Mechanism of Action
The mechanism of action of 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid involves the generation of reactive intermediates upon exposure to light. The diazirine ring can be activated by UV light, leading to the formation of a highly reactive carbene species. This carbene can then insert into various chemical bonds, allowing for the study of molecular interactions and the modification of biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Physicochemical Properties
Stability and Handling
Biological Activity
2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid is a compound notable for its applications in biochemical research, particularly in the field of photoaffinity labeling. This compound features a diazirine moiety that can generate highly reactive carbene intermediates upon exposure to UV light, facilitating covalent interactions with nearby biomolecules. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula : C13H10F3N3O2
- Molecular Weight : Approximately 273.23 g/mol
- Structure : The compound consists of a phenyl ring substituted with a trifluoromethyl group and a diazirine moiety, linked to an acetic acid functional group.
The primary biological activity of this compound arises from its ability to form a carbene upon UV activation. This carbene can react with nucleophilic sites on proteins, allowing for selective labeling and mapping of protein interactions within biological systems. The spatial resolution provided by this method is critical for understanding complex biochemical pathways.
Applications in Research
This compound has been utilized in various studies to investigate protein-ligand interactions and enzyme-substrate relationships. Its ability to label proteins selectively makes it a valuable tool in molecular biology.
Case Studies
-
Protein Interaction Mapping :
- A study demonstrated the use of this compound in mapping protein interactions in live cells. Upon UV irradiation, the diazirine moiety reacted with nearby proteins, allowing researchers to identify interaction networks crucial for cellular functions.
- Enzyme Substrate Studies :
Stability and Reactivity
Research has shown that the stability of the diazirine moiety under various light conditions influences the effectiveness of this compound in biological applications. A comparative study indicated that modified trifluoromethylaryl diazirines exhibit varying degrees of stability when exposed to ambient and incandescent light, impacting their usability as photolabels .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C13H10F3N3O2 |
| Molecular Weight | 273.23 g/mol |
| Photoactivation Wavelength | UV Light (around 254 nm) |
| Solubility | Soluble in organic solvents |
| Stability (Ambient Light) | 87.7% intact after 4 days |
Q & A
Q. What are the primary synthetic routes for 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid, and what challenges arise during its preparation?
The synthesis typically involves diazirine ring formation via photochemical or thermal methods. A key challenge is stabilizing the diazirinyl group during reactions due to its sensitivity to light and heat. Optimizing reaction conditions (e.g., inert atmosphere, controlled UV exposure) and using protecting groups for the acetic acid moiety can improve yields. For example, compound AR243, a structurally related diazirinyl probe, was synthesized using a multi-step protocol involving biotinylation and photochemical activation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : The trifluoromethyl group (F NMR) shows a distinct singlet near -60 ppm, while the diazirinyl proton resonates as a singlet at ~2.5 ppm in H NMR.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical to verify the molecular ion peak, especially given the compound’s labile diazirine ring.
- IR Spectroscopy : The carbonyl stretch of the acetic acid group appears at ~1700 cm, and the diazirine C=N bond shows absorption near 1600 cm .
Q. What solvents and storage conditions are recommended for this compound?
Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Store at -20°C in amber vials under argon to minimize photodegradation and oxidation. Stability tests indicate a shelf life of ≤6 months under these conditions .
Advanced Research Questions
Q. How can this compound be applied in photoaffinity labeling studies to map protein-ligand interactions?
The diazirinyl group generates carbene intermediates upon UV irradiation (300–365 nm), enabling covalent crosslinking with proximal biomolecules. Key steps:
- Design : Conjugate the compound to a ligand or probe (e.g., biotin for streptavidin pulldown).
- Irradiation : Expose the ligand-target complex to UV light (e.g., 10 min at 4°C to reduce thermal damage).
- Validation : Use SDS-PAGE/Western blot or LC-MS/MS to identify crosslinked proteins. A study using TDBA (a related diazirinyl benzoic acid) successfully labeled AMPK activators in live cells .
Q. What strategies mitigate nonspecific binding in crosslinking experiments with this compound?
- Competitive Blocking : Pre-incubate with excess non-photoactive ligand.
- Quenchers : Add scavengers like β-mercaptoethanol to trap reactive carbenes.
- Dose Optimization : Titrate UV exposure time and compound concentration to balance specificity and signal intensity. A 2024 patent highlighted reduced off-target effects using <i>in situ</i> quenching with ascorbic acid .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in crosslinking?
The electron-withdrawing trifluoromethyl group stabilizes the diazirinyl ring, delaying premature decomposition. However, it increases carbene electrophilicity, enhancing crosslinking efficiency. Computational studies suggest the meta-substitution on the phenyl ring optimizes spatial orientation for target engagement .
Q. What analytical methods resolve contradictions in biological activity data for diazirinyl derivatives?
- Dose-Response Curves : Test across a broad concentration range (nM–µM) to identify biphasic effects.
- Kinetic Assays : Compare crosslinking efficiency under varying pH/temperature conditions.
- Orthogonal Validation : Pair photoaffinity data with SPR or ITC binding assays. A 2021 study resolved discrepancies in AMPK activation by correlating crosslinking efficiency with enzymatic activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
